molecular formula C7H5Cl2FO B6291014 4,5-Dichloro-2-fluoro-3-methylphenol CAS No. 2432849-02-8

4,5-Dichloro-2-fluoro-3-methylphenol

Cat. No.: B6291014
CAS No.: 2432849-02-8
M. Wt: 195.01 g/mol
InChI Key: FPYKYFJYXOYYSD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H5Cl2FO and a molecular weight of 195.02 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a phenol ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoro-3-methylphenol typically involves the chlorination and fluorination of a methylphenol precursor. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized reactors. The process is optimized for high yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-fluoro-3-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4,5-Dichloro-2-fluoro-3-methylphenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2-fluoro-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,5-dichloro-2-fluoro-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-3-6(9)4(8)2-5(11)7(3)10/h2,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYKYFJYXOYYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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